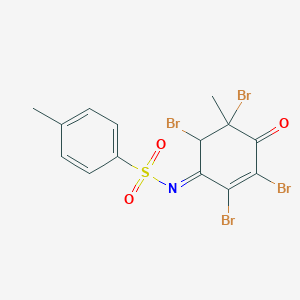

(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. Benzenesulfonamide derivatives have been studied extensively for their potential as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, as well as for their anticancer properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity and selectivity. For example, the introduction of an oxazole ring has been shown to confer selective inhibition of carbonic anhydrase II . Similarly, the introduction of a fluorine atom has been found to increase the selectivity for cyclooxygenase-2 over cyclooxygenase-1, leading to the development of potent COX-2 inhibitors . The utility of benzenesulfonamide derivatives in synthesizing novel compounds with potential anticancer and radioprotective activities has also been demonstrated .

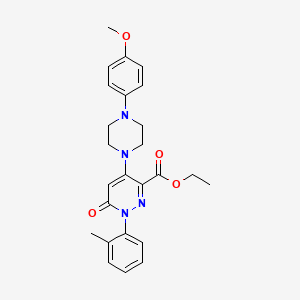

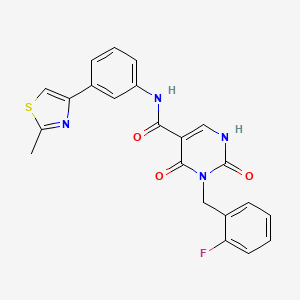

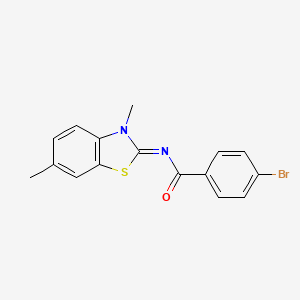

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like the oxazole ring or fluorine atom can significantly affect the binding affinity and selectivity of these compounds towards their target enzymes. For instance, the oxazole ring in the carbonic anhydrase II inhibitor provides the necessary conformation for selective inhibition . The cyclohexenylamino moiety in another derivative has been used as a precursor for synthesizing quinoline derivatives with anticancer properties .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions during their biotransformation in biological systems. For example, the study of a carbonic anhydrase II inhibitor revealed the formation of an N-hydroxymetabolite, indicating the addition of an oxygen atom to the molecule during metabolism . These biotransformation reactions are important for understanding the pharmacokinetics and potential side effects of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of bulky groups like tetrabromo-substituents could affect the compound's solubility and its ability to cross biological membranes. The presence of electron-withdrawing groups like fluorine can enhance the stability of the compound and its affinity for the target enzyme . These properties are critical for the development of effective and safe pharmaceutical agents.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One of the notable applications of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound demonstrated high singlet oxygen quantum yield, making it a potent Type II photosensitizer for PDT. The compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for its effectiveness in treating cancer through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, highlight their potential against various bacterial and fungal pathogens. Such studies underscore the role of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Propiedades

IUPAC Name |

(NE)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br4NO3S/c1-7-3-5-8(6-4-7)23(21,22)19-11-9(15)10(16)13(20)14(2,18)12(11)17/h3-6,12H,1-2H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXKTMUXNWYRER-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=O)C(=C2Br)Br)(C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(C(C(=O)C(=C2Br)Br)(C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)

![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)

![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)